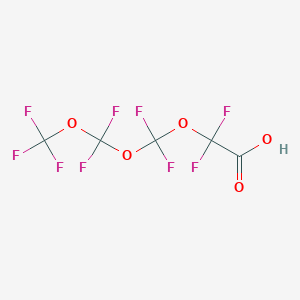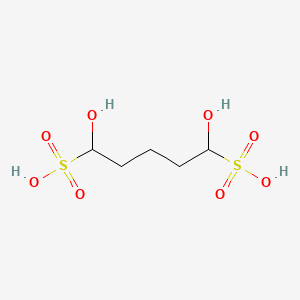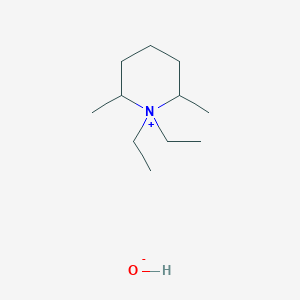![molecular formula C54H46Cl2P2Ru B12091059 [(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)
[(R)-Tol-Binap RuCl benzene]Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [®-Tol-Binap RuCl benzene]Cl typically involves the reaction of [RuCl2(benzene)]2 with ®-Tol-Binap in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be conducted under various conditions, such as 4 atm/100°C or 100 atm/23°C, to yield the desired complex .
Industrial Production Methods
Industrial production of [®-Tol-Binap RuCl benzene]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[®-Tol-Binap RuCl benzene]Cl primarily undergoes stereoselective hydrogenation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H2) under high pressure and temperature.
Oxidation: Uses oxidizing agents like RuO4.
Substitution: Involves various nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions are optically active compounds, such as methyl-3-hydroxybutanoate from the hydrogenation of methyl acetoacetate .
Aplicaciones Científicas De Investigación
[®-Tol-Binap RuCl benzene]Cl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of [®-Tol-Binap RuCl benzene]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms in a stereoselective manner. This process is facilitated by the chiral environment provided by the ®-Tol-Binap ligand, which ensures the production of optically active products .
Comparación Con Compuestos Similares
Similar Compounds
- [®-Binap RuCl benzene]Cl
- [(S)-Binap RuCl benzene]Cl
- Ruthenium(II) chloride
Uniqueness
[®-Tol-Binap RuCl benzene]Cl is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its chiral ligand, ®-Tol-Binap, provides a distinct advantage in producing optically pure compounds compared to other similar ruthenium complexes .
Propiedades
Fórmula molecular |
C54H46Cl2P2Ru |
|---|---|
Peso molecular |
928.9 g/mol |
Nombre IUPAC |
benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium |
InChI |
InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
MKUUFQVRNSHAIK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)

![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)







![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

